

CAS number and molecular formula of 4-Ethyl-2,4-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylhexane

Cat. No.: B12654297

[Get Quote](#)

An In-depth Technical Guide to **4-Ethyl-2,4-dimethylhexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Ethyl-2,4-dimethylhexane**, a saturated branched alkane. It details the compound's chemical and physical properties, including its CAS number and molecular formula. This document outlines a plausible synthetic route via the Wurtz reaction and a standard analytical methodology using gas chromatography. While direct applications in drug development are not prominent, its utility as a non-polar solvent and a reference standard in analytical chemistry is discussed. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

4-Ethyl-2,4-dimethylhexane is a C10 branched-chain alkane. Its chemical identity and key physical properties are summarized below.

Property	Value
CAS Number	52897-03-7
Molecular Formula	C10H22
Molecular Weight	142.28 g/mol
Boiling Point	161.11°C
Density	0.7520 g/cm ³
Refractive Index	1.4212
InChIKey	SIKFMUYSQCEQOO-UHFFFAOYSA-N
Canonical SMILES	CCC(C)(CC)CC(C)C

Synthesis Protocol

A plausible method for the synthesis of **4-Ethyl-2,4-dimethylhexane** is the Wurtz reaction, a well-established method for the coupling of alkyl halides.

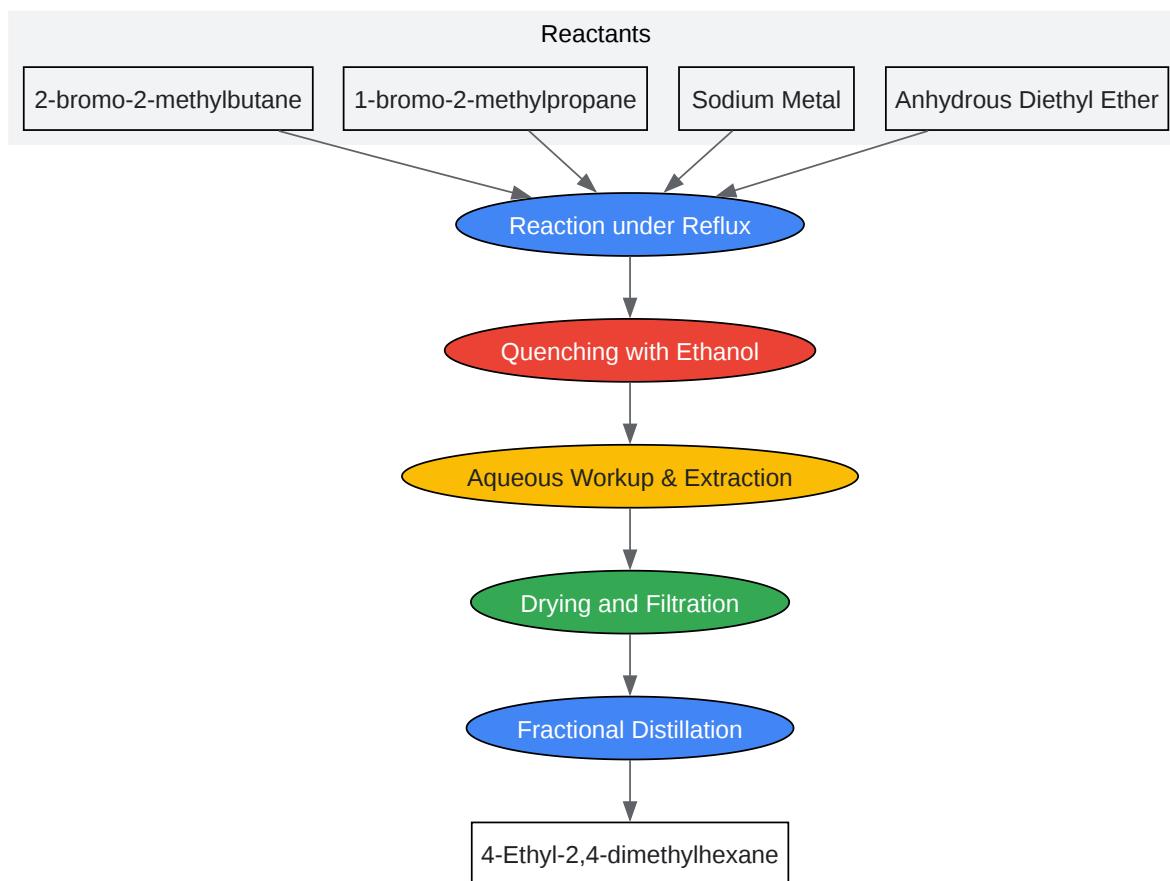
Proposed Synthesis: Wurtz Reaction

The Wurtz reaction involves the treatment of alkyl halides with sodium metal in an anhydrous ether solvent to form a new carbon-carbon bond. For the synthesis of the asymmetrically branched **4-Ethyl-2,4-dimethylhexane**, a crossed Wurtz reaction would be necessary. However, this approach typically yields a mixture of products that are difficult to separate. A more controlled approach would involve the synthesis of a suitable alkyl halide that can form the desired product through dimerization, though this is not possible for this specific asymmetrical structure.

A more practical, albeit still challenging, approach is the reaction between two different alkyl halides. A potential pathway could involve the reaction of 2-bromo-2-methylbutane and 1-bromo-2-methylpropane with sodium.

Experimental Protocol: Wurtz Reaction for **4-Ethyl-2,4-dimethylhexane**

Materials:


- 2-bromo-2-methylbutane
- 1-bromo-2-methylpropane
- Sodium metal, cut into small pieces
- Anhydrous diethyl ether
- Dry n-hexane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add small pieces of sodium metal to anhydrous diethyl ether under a nitrogen atmosphere.
- A mixture of 2-bromo-2-methylbutane and 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the sodium suspension with vigorous stirring.
- The reaction mixture is gently heated to reflux for several hours to ensure the completion of the reaction.
- After cooling to room temperature, any unreacted sodium is carefully quenched by the slow addition of ethanol.
- The reaction mixture is then washed with water, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
- The resulting crude product, a mixture of alkanes, is purified by fractional distillation to isolate **4-Ethyl-2,4-dimethylhexane**.

Proposed Wurtz Synthesis of 4-Ethyl-2,4-dimethylhexane

[Click to download full resolution via product page](#)

Caption: A workflow for the proposed synthesis of **4-Ethyl-2,4-dimethylhexane**.

Analytical Protocols

Gas chromatography is the most suitable technique for the analysis of volatile hydrocarbons like **4-Ethyl-2,4-dimethylhexane**.

Gas Chromatography (GC) Analysis

Instrumentation:

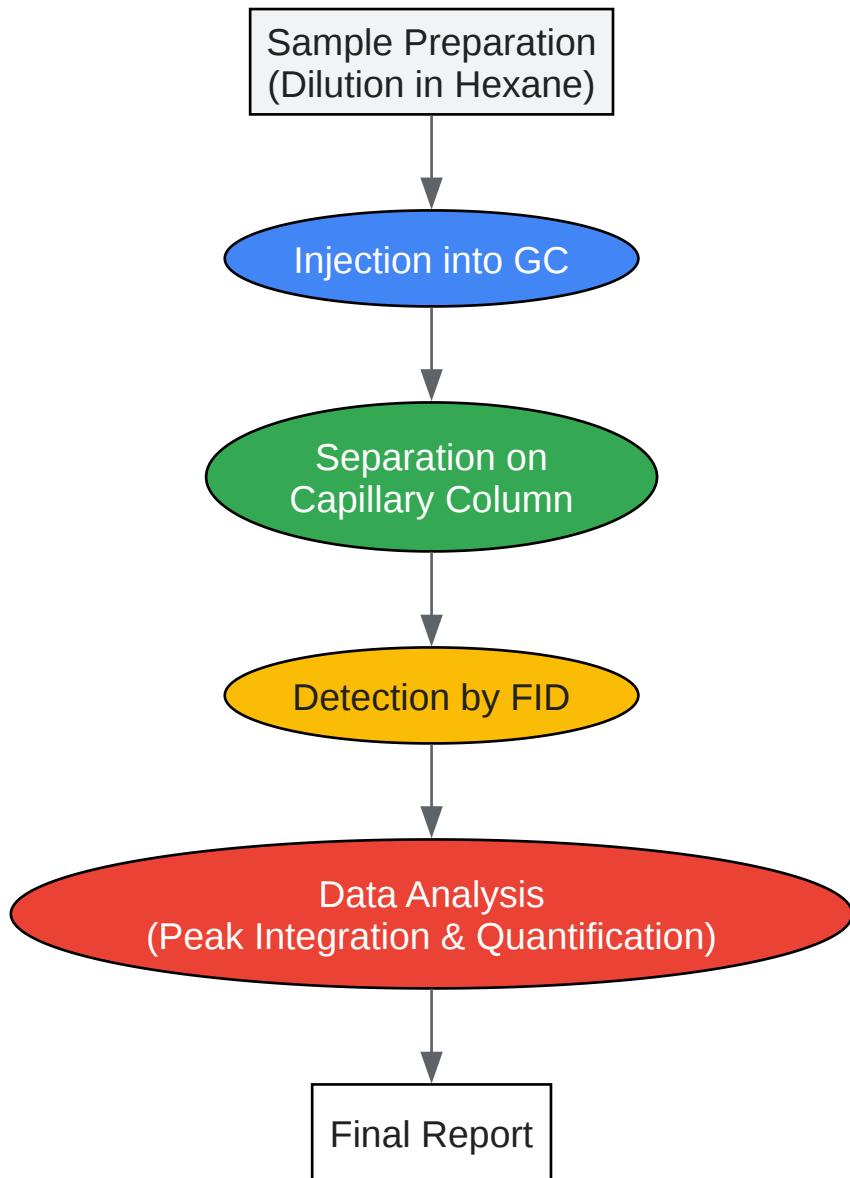
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column (e.g., DB-1 or similar non-polar column).
- Helium or Nitrogen as the carrier gas.

Experimental Protocol: GC-FID Analysis

Sample Preparation:

- Prepare a stock solution of **4-Ethyl-2,4-dimethylhexane** in a volatile solvent such as hexane or pentane.
- Create a series of calibration standards by serial dilution of the stock solution.

GC Conditions:


- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
- Carrier Gas Flow Rate: 1 mL/min

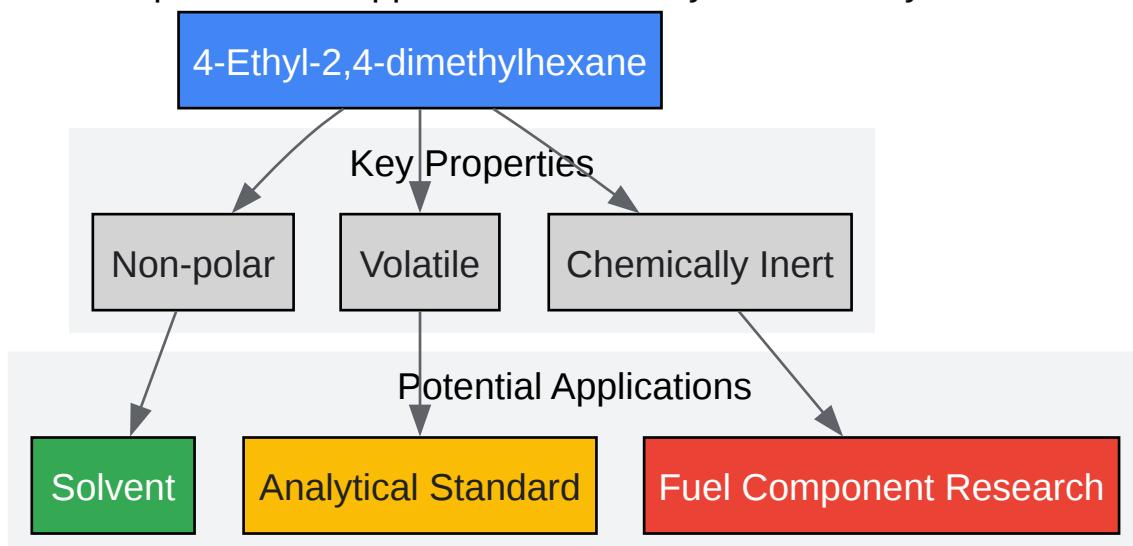
- Injection Volume: 1 μL

Analysis:

- Inject the calibration standards to generate a calibration curve.
- Inject the sample solution.
- Identify the peak corresponding to **4-Ethyl-2,4-dimethylhexane** by its retention time.
- Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography Analysis Workflow

[Click to download full resolution via product page](#)


Caption: A typical workflow for the analysis of **4-Ethyl-2,4-dimethylhexane** by GC.

Applications in Research and Drug Development

Due to its non-polar nature and relatively low reactivity, **4-Ethyl-2,4-dimethylhexane** is not typically used as an active pharmaceutical ingredient. However, its properties make it relevant in the broader context of research and drug development.

- Non-Polar Solvent: It can be used as a solvent for non-polar compounds in organic synthesis and extractions.
- Reference Standard: In analytical chemistry, particularly in the petroleum and environmental sectors, it can serve as a reference standard for the identification and quantification of C10 hydrocarbons in complex mixtures.
- Fuel Science: As a branched alkane, its combustion properties are of interest in fuel science, which can have applications in the development of propellants or excipients in certain formulations.

Properties and Applications of 4-Ethyl-2,4-dimethylhexane

[Click to download full resolution via product page](#)

Caption: Logical relationship of properties to applications.

Signaling Pathways and Biological Activity

As a simple saturated hydrocarbon, **4-Ethyl-2,4-dimethylhexane** is not known to interact with specific biological signaling pathways or exhibit significant pharmacological activity. Its biological effects are primarily related to its physical properties, such as its ability to disrupt cell membranes at high concentrations, a characteristic of non-polar solvents. It is expected to have some level of toxicity, primarily through inhalation of vapors, which can cause central

nervous system depression. It is not anticipated to be a substrate for major drug-metabolizing enzymes.

Conclusion

4-Ethyl-2,4-dimethylhexane is a branched alkane with well-defined physical and chemical properties. While it does not have direct applications as a therapeutic agent, its role as a non-polar solvent and an analytical reference standard makes it a compound of interest for researchers and scientists in various fields, including the pharmaceutical industry. The synthetic and analytical protocols provided in this guide offer a starting point for its preparation and characterization in a laboratory setting.

- To cite this document: BenchChem. [CAS number and molecular formula of 4-Ethyl-2,4-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12654297#cas-number-and-molecular-formula-of-4-ethyl-2-4-dimethylhexane\]](https://www.benchchem.com/product/b12654297#cas-number-and-molecular-formula-of-4-ethyl-2-4-dimethylhexane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

